molecular formula C17H13NO3S B2491636 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde CAS No. 1325304-06-0

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde

Cat. No. B2491636
CAS RN: 1325304-06-0
M. Wt: 311.36
InChI Key: GRHHVDFPDCKNNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde, involves multifaceted strategies that cater to the incorporation of various substituents into the quinoline core. For example, a study on the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives demonstrated the versatility of incorporating sulfonyl and piperazinyl groups onto the quinoline framework, showcasing the adaptability of quinoline synthesis methods (Desai et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical and physical properties. For instance, crystal structure analysis of quinoline derivatives revealed the influence of substituents on the quinoline ring's geometry, intermolecular interactions, and overall molecular conformation, which are vital for understanding the compound's behavior in various environments (Desai et al., 2017).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Synthesis Techniques : An efficient synthesis method for related quinoline derivatives was developed, illustrating the compound's potential for varied chemical synthesis applications (Gribble, Jiang, & Liu, 2002).

  • Structural Variations and Stability : Research into the synthesis, structure, and chemical stability of quinoline-3-carbaldehyde hydrazones provides insights into the diverse structural possibilities of this compound (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Medicinal and Biological Applications

Material Science and Chemistry

Mechanism of Action

While specific information on the mechanism of action of 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde is not available, quinoline motifs in general have been noted for their broad spectrum of bioactivity, making them a core template in drug design .

Future Directions

Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

2-(benzenesulfonyl)-7-methylquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-12-7-8-13-10-14(11-19)17(18-16(13)9-12)22(20,21)15-5-3-2-4-6-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHHVDFPDCKNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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